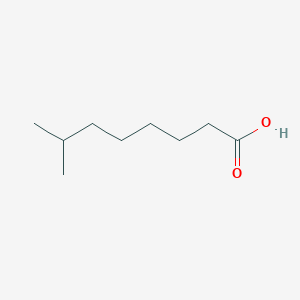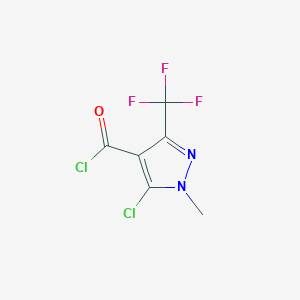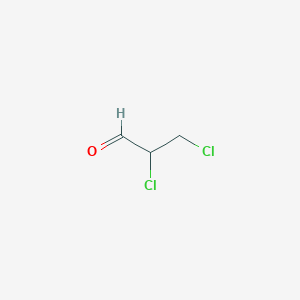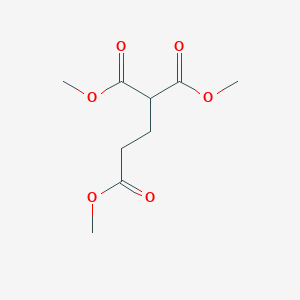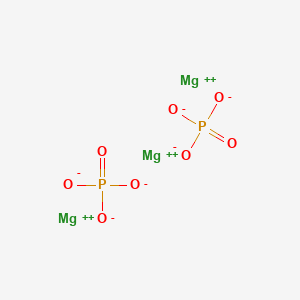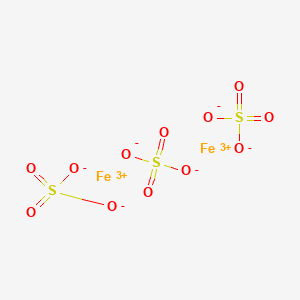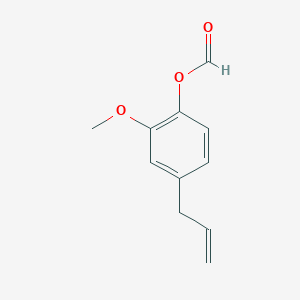
Eugenyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eugenyl formate is a chemical compound that is commonly found in essential oils. It is a colorless liquid with a pleasant aroma that is frequently used in perfumes and flavorings. Eugenyl formate has been the subject of scientific research due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
Continuous Ion-exchange Resin Catalysed Esterification of Eugenol
A study by Lerin et al. (2015) explored the scalable flow-synthesis process for producing eugenyl acetate, a derivative of eugenol. Using anion-exchange resin Amberlyst A-21 as a catalyst, they demonstrated the process's efficacy in producing eugenyl acetate, which has potential applications in food and medicinal chemistry (Lerin et al., 2015).
Δε-Analysis for Pharmaceuticals
Demetrius and Sinsheimer (1960) utilized the Δe-method, originally developed for investigating lignins, for the quantitative determination of eugenol in various mixtures. This method is significant for the pharmaceutical application of eugenol and its derivatives, including eugenyl acetate (Demetrius & Sinsheimer, 1960).
Encapsulation in PHBV Using SEDS Technique
Loss et al. (2016) investigated the encapsulation of eugenyl acetate in biopolymer PHBV through solution-enhanced dispersion by supercritical fluids (SEDS). This encapsulation has implications for various industrial applications, demonstrating the versatility of eugenyl acetate as an essential clove oil ester (Loss et al., 2016).
Thermal Behavior and Structural Properties
Santos et al. (2009) characterized eugenyl acetate's thermal behavior and crystal structure, comparing it to commercial samples. This study provides insight into the stability and structural properties of eugenyl acetate, which are crucial for its practical applications (Santos et al., 2009).
Continuous Production and Antifungal Application
Giovannini et al. (2019) reported the continuous-flow enzymatic production of eugenol esters, highlighting their application as antifungal agents. This sustainable technology has significant potential in the production of biologically active esters of eugenol (Giovannini et al., 2019).
Eigenschaften
CAS-Nummer |
10031-96-6 |
|---|---|
Produktname |
Eugenyl formate |
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2-methoxy-4-prop-2-enylphenyl) formate |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-5-6-10(14-8-12)11(7-9)13-2/h3,5-8H,1,4H2,2H3 |
InChI-Schlüssel |
JUTKIGGQRLHTJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC=C)OC=O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)OC=O |
Siedepunkt |
270.0 °C 270 °C |
Dichte |
1.1050-1.1090 @ 15 °C 1.115-1.125 |
Andere CAS-Nummern |
10031-96-6 |
Physikalische Beschreibung |
Colourless to pale-yellowish oily liquid; Warm, woody, dry aroma |
Piktogramme |
Irritant |
Löslichkeit |
SOL 1:2-3.5 IN 80% ALCOHOL Insoluble in water; Soluble in oils Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



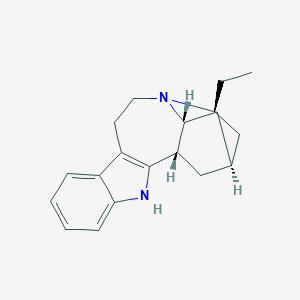
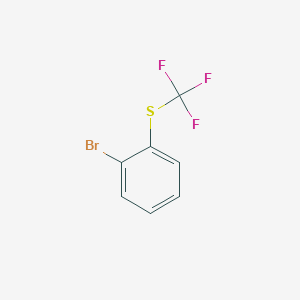
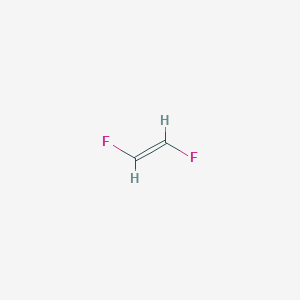
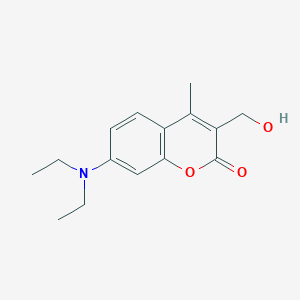
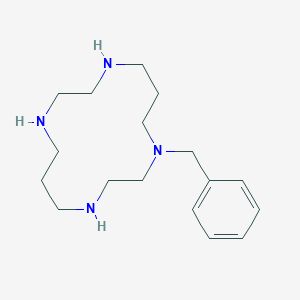
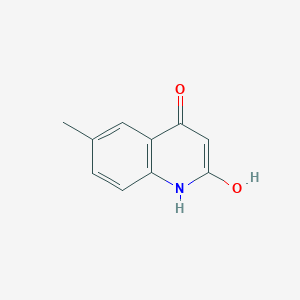
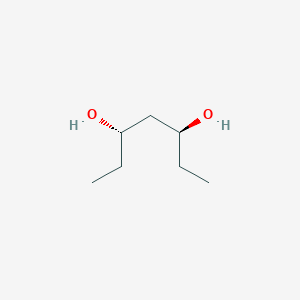
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
